molecular formula C18H23N3O2 B15096671 Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B15096671
M. Wt: 313.4 g/mol
InChI Key: XICSOVKUHPIZDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted piperazine derivatives

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 6-ethyl-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3

InChI Key

XICSOVKUHPIZDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N3CCNCC3

Origin of Product

United States

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